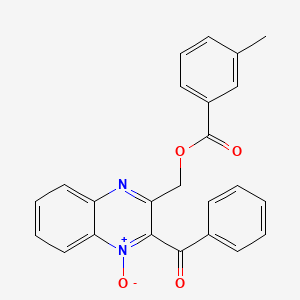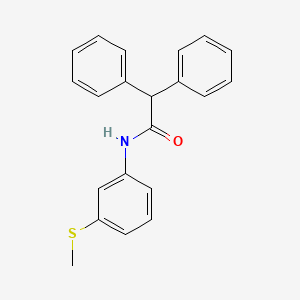
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a ketone compound that is synthesized by the reaction of piperidine and benzophenone.
Wirkmechanismus
The mechanism of action of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one may act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has been found to have several biochemical and physiological effects. In animal studies, 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has been shown to improve cognitive function and memory. It has also been found to have anti-inflammatory and anti-cancer properties. However, further research is needed to fully understand the effects of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one in lab experiments is its potential to improve cognitive function and memory. It may also have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation of using 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the effects of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one on the body.
Zukünftige Richtungen
There are several future directions for the study of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one. One area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one may also have potential applications in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the effects of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one on the body and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is synthesized by the reaction of piperidine and benzophenone and has been found to have potential applications in the treatment of neurological disorders, as well as anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the effects of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one on the body and its potential applications in various fields of scientific research.
Synthesemethoden
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is synthesized by the reaction of piperidine and benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The reaction results in the formation of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one as a white crystalline solid with a melting point of 107-109°C.
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has been found to have potential applications in various fields of scientific research. It has been studied for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c1-24-19-14-8-13-18(15-19)22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPOQDMDPBQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)

![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
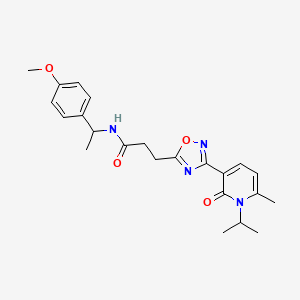
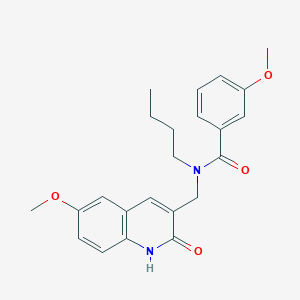
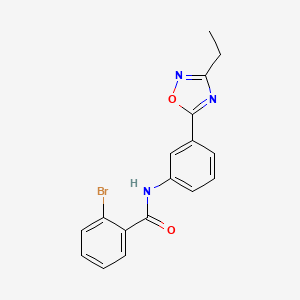
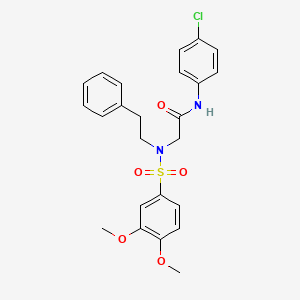
![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)
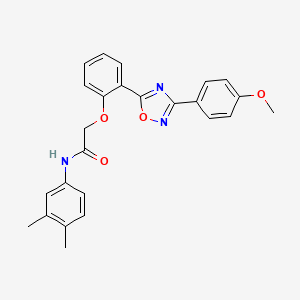
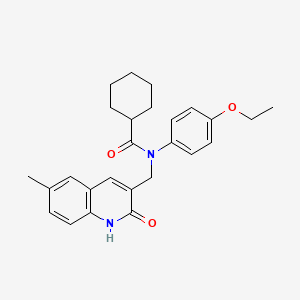


![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
